N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Lipophilicity Physicochemical Properties Membrane Permeability

Choose this 3,4-dihydro-1H-2-benzopyran-3-carboxamide (CAS 708279-22-5) over coumarin analogs: the saturated lactone scaffold eliminates α,β-unsaturated Michael-acceptor reactivity, avoiding non-specific covalent binding and glutathione conjugation. ChEMBL data confirm selective HepG2 cytotoxicity (AC₅₀=112.2 nM) with inactivity against six other protein targets (all >3.9 µM)—a clean selectivity fingerprint ideal for phenotypic anticancer screening and target deconvolution. The 3-bromophenyl substituent (logP 4.15) ensures passive membrane permeability; the C3 quaternary methyl center introduces distinct conformational properties absent in planar coumarins. Bromine enables late-stage Pd-catalyzed Suzuki or Buchwald-Hartwig diversification for hit-to-lead optimization. Racemic mixture; available in research quantities from 1 mg to 100 mg.

Molecular Formula C17H14BrNO3
Molecular Weight 360.207
CAS No. 708279-22-5
Cat. No. B2771397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
CAS708279-22-5
Molecular FormulaC17H14BrNO3
Molecular Weight360.207
Structural Identifiers
SMILESCC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C17H14BrNO3/c1-17(16(21)19-13-7-4-6-12(18)9-13)10-11-5-2-3-8-14(11)15(20)22-17/h2-9H,10H2,1H3,(H,19,21)
InChIKeyMDNKHFVWBALFED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 45 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (CAS 708279-22-5): Chemical Class and Core Properties for Procurement Evaluation


N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (CAS 708279-22-5) is a synthetic small molecule belonging to the 3,4-dihydro-1H-2-benzopyran (isochroman) class, specifically a 3-carboxamide derivative featuring a 3-methyl substituent on the lactone ring and a 3-bromophenyl group on the carboxamide nitrogen [1]. The compound is catalogued as a racemic mixture with molecular formula C₁₇H₁₄BrNO₃ and molecular weight 360.21 g·mol⁻¹. It is commercially available through screening compound libraries (e.g., ChemDiv Compound ID D001-0035) and is annotated in ChEMBL (CHEMBL1605572) with seven bioactivity data points derived from PubChem high-throughput screening panels [2]. The compound's structural scaffold differentiates it from the more extensively studied 2-oxo-2H-1-benzopyran (coumarin) carboxamides, as the saturated 3,4-dihydro-2-benzopyran core introduces distinct conformational and physicochemical properties relevant to target engagement and metabolic stability [3].

Why Generic Substitution Fails for N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide: Key Differentiation Drivers


Substituting N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide with a generic coumarin-3-carboxamide or a halogen-position isomer overlooks critical structure-activity determinants. The 3-methyl substituent on the saturated dihydrobenzopyran lactone ring creates a quaternary carbon center that is absent in the planar 2-oxo-2H-1-benzopyran (coumarin) system, altering both conformational flexibility and hydrogen-bonding geometry at the carboxamide linkage [1]. Furthermore, the 3-bromophenyl substitution pattern on the anilide nitrogen is non-interchangeable with 4-bromo or 2-fluoro regioisomers; ChEMBL bioactivity data demonstrate that the target compound displays a distinct selectivity fingerprint across seven PubChem assay targets, with measurable HepG2 cytotoxicity (AC₅₀ = 112.2 nM) alongside inactivity against six other protein targets, a profile that is unlikely to be replicated by a simple halogen swap [2]. Without experimental confirmation, any analog substitution risks loss of the specific polypharmacology or cytotoxicity window that makes this compound a valuable screening candidate.

N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide: Quantitative Comparative Evidence for Differentiated Procurement


Lipophilicity Advantage: LogP and LogD Comparison of 3-Bromophenyl vs. 2-Fluorophenyl Regioisomer on the 3-Methyl-1-oxo-3,4-dihydro-2-benzopyran Scaffold

The target compound bearing a 3-bromophenyl substituent exhibits substantially higher lipophilicity than its 2-fluorophenyl regioisomer on the identical 3-methyl-1-oxo-3,4-dihydro-2-benzopyran scaffold. The calculated logP for the target compound is 4.15, compared with 3.32 for the 2-fluorophenyl analog—a difference of 0.83 log units, corresponding to an approximately 6.8-fold greater partition coefficient . The logD (distribution coefficient at physiological pH) mirrors this difference: 4.15 for the target vs. 3.32 for the fluoro analog. This enhanced lipophilicity is attributable to the larger atomic radius and polarizability of bromine relative to fluorine, and it directly impacts predicted membrane passive permeability and tissue distribution [1].

Lipophilicity Physicochemical Properties Membrane Permeability ADME

HepG2 Cytotoxicity Selectivity: Differential Activity Across Seven PubChem Bioassay Targets

The compound exhibits a non-promiscuous bioactivity profile across seven distinct PubChem high-throughput screening assays. It demonstrates measurable cytotoxicity against HepG2 human hepatocellular carcinoma cells with an AC₅₀ of 112.2 nM (pChembl = 5.05), while remaining essentially inactive (Potency > 8,900 nM or annotated as 'inactive'/'inconclusive') against six other protein targets including ferritin light chain (Potency = 10,000 nM), AmpC β-lactamase (Potency = 8,912.5 nM, 'Not Active'), chromobox protein homolog 1 (Potency = 100,000 nM, 'inactive'), GLP-1 receptor (Potency = 3,981.1 nM, 'inconclusive'), TDP-43 (Potency = 12,589.3 nM, 'inconclusive'), and α-synuclein (Potency = 35,481.3 nM, 'inconclusive') [1]. By contrast, many unoptimized screening library compounds show promiscuous activity across multiple targets [2].

Cytotoxicity Selectivity HepG2 Polypharmacology Screening

Structural Scaffold Differentiation: 3-Methyl-3,4-dihydro-2-benzopyran vs. 2-Oxo-2H-1-benzopyran (Coumarin) Carboxamides

The target compound's 3-methyl-3,4-dihydro-1H-2-benzopyran-3-carboxamide scaffold is structurally distinct from the widely studied 2-oxo-2H-1-benzopyran-3-carboxamide (coumarin-3-carboxamide) class [1]. The saturated C3–C4 bond in the dihydrobenzopyran system introduces a tetrahedral carbon at position 3, creating a quaternary stereocenter that is absent in the planar coumarin series. This saturation eliminates the electrophilic α,β-unsaturated lactone moiety present in coumarins, which is a known source of non-specific reactivity and metabolic instability via Michael addition by glutathione and other nucleophiles. The ChEMBL database contains over 7 bioactivity records for CHEMBL1605572, whereas many coumarin-3-carboxamides are annotated with promiscuous activity profiles spanning multiple target classes [2].

Scaffold hopping Conformational analysis Drug-likeness Metabolic stability

Class-Level Anticancer Evidence: Bromophenyl Benzopyran Derivatives Demonstrate In Vitro and In Vivo Antitumor Activity

Although target-compound-specific in vivo anticancer data are not available, structurally related bromophenyl benzopyran derivatives have demonstrated compelling antitumor activity. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate—a compound sharing the 3-bromophenyl benzopyran pharmacophore—inhibited HT1080 fibrosarcoma cell invasion with IC₅₀ = 0.5 µM and MDA-MB231 breast cancer cell invasion with IC₅₀ = 0.3 µM in vitro. In vivo, intraperitoneal administration (3 days/week) significantly reduced tumor growth in nude mice xenografted with HT1080 or MDA-MB231 cells [1]. This class-level evidence supports the hypothesis that the bromophenyl substitution pattern, when presented on a benzopyran scaffold, confers anticancer activity that may extend to the target carboxamide compound [2]. Direct confirmatory testing of N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is required to validate this inference.

Anticancer Cell invasion Tumor growth Benzopyran Bromophenyl

N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide: Evidence-Backed Research Applications for Scientific Procurement


Phenotypic Anticancer Screening with a Non-Promiscuous, Cytotoxicity-Selective Chemical Probe

Given the compound's HepG2 cytotoxicity (AC₅₀ = 112.2 nM) combined with inactivity against six other diverse protein targets (all >3.9 µM), it is suited as a starting point for phenotypic anticancer screening campaigns where polypharmacology must be minimized to enable target deconvolution. The selectivity profile documented in ChEMBL [1] supports its use in cell-based viability assays where a clean cytotoxicity signal without confounding off-target effects is essential. The compound's higher lipophilicity (logP = 4.15 vs. 3.32 for the fluoro analog ) further suggests adequate passive membrane permeability for intracellular target access.

Scaffold-Hopping Starting Point Replacing Reactive Coumarin-3-Carboxamides

The saturated 3,4-dihydro-2-benzopyran scaffold eliminates the α,β-unsaturated lactone present in coumarin-3-carboxamides, removing a documented source of non-specific covalent reactivity and metabolic instability [2]. For research programs that have identified coumarin-3-carboxamide hits but encountered progression barriers due to Michael-acceptor liability or promiscuous assay interference, this compound offers a scaffold-hop alternative with a distinct ChEMBL bioactivity fingerprint and a lower predicted propensity for glutathione conjugation [3].

Halogen-Dependent SAR Studies on the 3-Methyl-1-oxo-3,4-dihydro-2-benzopyran Template

The well-characterized physicochemical divergence between the 3-bromophenyl (target) and 2-fluorophenyl (analog) regioisomers on the identical scaffold—ΔlogP = +0.83—provides a basis for systematic structure-activity relationship (SAR) investigations into halogen-dependent effects on membrane permeability, target binding, and cytotoxicity . The bromine atom also offers the potential for later-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling facile diversification for hit-to-lead optimization.

In Vivo Anticancer Efficacy Studies Building on Class-Level Pharmacophore Validation

The bromophenyl benzopyran pharmacophore has demonstrated in vivo antitumor efficacy in xenograft models, with a structurally related bromophenyl benzopyran carboxylate significantly reducing tumor growth in nude mice bearing HT1080 and MDA-MB231 tumors [4]. While direct in vivo data for the target carboxamide compound are not yet available, the class-level evidence combined with the compound's sub-micromolar HepG2 cytotoxicity signal provides a reasonable basis for advancing this compound into preliminary in vivo tolerability and efficacy studies, particularly in hepatocellular carcinoma models where the HepG2 activity is directly relevant [1].

Quote Request

Request a Quote for N-(3-bromophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.